molecular formula C₁₆H₉D₃O₇ B1159840 3-O-Methyl-d3 Quercetin

3-O-Methyl-d3 Quercetin

Cat. No.: B1159840
M. Wt: 319.28
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyl-d3 Quercetin is a deuterium-labeled, stable isotope analog of a major mammalian metabolite of the flavonoid Quercetin. This compound is presented as a yellow solid with a molecular formula of C16H9D3O7 and a molecular weight of 319.28 g/mol. To maintain stability, it is recommended to be stored refrigerated at 2-8°C under an inert atmosphere . This metabolite has demonstrated significant research value as an inhibitory agent. Specifically, 3-O-Methyl-d3 Quercetin has been shown to exhibit inhibitory activity on lipopolysaccharide (LPS)-induced activation of macrophage U937 cells . This property makes it a critical tool for researchers studying inflammatory pathways and immune cell response mechanisms. The deuterated structure allows for its use as an internal standard in mass spectrometry-based analytical methods, facilitating the precise quantification of quercetin and its metabolites in complex biological samples. It is also vital for tracing metabolic fate and studying the pharmacokinetics of the parent quercetin compound in various research models. This product is intended for research purposes only and is not approved for use in humans.

Properties

Molecular Formula

C₁₆H₉D₃O₇

Molecular Weight

319.28

Synonyms

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-d3-4H-1-benzopyran-4-one;  3-Methoxy-d3-3’,4’,5,7-tetrahydroxyflavone;  3-Methyl-d3-quercetin;  3-Methyl-d3-quercetol;  3’,4’,5,7-Tetrahydroxy-3-methoxy-d3-flavone;  5,7,3’,4’-Tetrahydroxy-3-methoxy-d3-flavo

Origin of Product

United States

Synthesis and Isotopic Derivatization of 3 O Methyl D3 Quercetin

Chemical Synthesis Pathways for O-Methylated Quercetin (B1663063) Analogues

The chemical synthesis of O-methylated quercetin analogues is a multifaceted process that hinges on the strategic protection and deprotection of the multiple hydroxyl groups present on the quercetin scaffold. The goal is to achieve regioselective methylation, directing the methyl group to a specific position, such as the 3-O-position.

A common foundational strategy involves the Algar–Flynn–Oyamada (AFO) reaction to construct the core flavone (B191248) structure from a chalcone (B49325) precursor. Once the quercetin backbone is established, chemists employ a variety of protecting groups to shield the hydroxyl groups that are not the target for methylation. This prevents the formation of a complex mixture of methylated isomers. For instance, the catechol moiety on the B-ring (3'- and 4'-hydroxyls) can be selectively protected, often using dichlorodiphenylmethane. Other hydroxyl groups, such as those at the 5 and 7 positions, can also be selectively protected using reagents like benzyl (B1604629) bromide or converted to esters.

Enzymatic and Biocatalytic Approaches for Flavonoid Methylation and Isotopic Incorporation

Nature provides a highly specific and efficient route for the methylation of flavonoids through the action of O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid substrate. This biocatalytic approach offers a green and often highly regioselective alternative to chemical synthesis.

Several flavonoid OMTs have been identified that can methylate quercetin at the 3-position. For the synthesis of 3-O-Methyl-d3 Quercetin, this enzymatic machinery can be harnessed by providing a deuterated methyl donor. This is accomplished by using S-adenosyl-L-methionine in which the methyl group is replaced by a trideuteromethyl group (SAM-d3).

The enzymatic reaction involves the incubation of quercetin with a purified OMT enzyme that exhibits 3-O-methylation activity, in the presence of SAM-d3. The enzyme's active site orients both the quercetin molecule and the SAM-d3 cofactor in a way that facilitates the precise transfer of the deuterated methyl group to the 3-hydroxyl position. This method offers the advantage of high specificity, avoiding the need for complex protection and deprotection steps that are characteristic of chemical synthesis.

Furthermore, advancements in metabolic engineering have enabled the production of methylated flavonoids in microbial hosts like Escherichia coli. By introducing the genes for the necessary biosynthetic enzymes, including a specific flavonoid OMT, and feeding the culture with a deuterated precursor or a deuterated methyl donor, it is possible to produce 3-O-Methyl-d3 Quercetin through whole-cell biocatalysis.

Production of Stable Isotope-Labeled Quercetin Derivatives for Research Applications

Stable isotope-labeled quercetin derivatives, such as 3-O-Methyl-d3 Quercetin, are invaluable tools in various fields of research, particularly in metabolism and pharmacokinetic studies. The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the differentiation of the labeled compound from its naturally occurring, unlabeled counterpart by mass spectrometry.

The primary application of 3-O-Methyl-d3 Quercetin is as an internal standard in quantitative mass spectrometry-based assays. When analyzing biological samples (e.g., plasma, urine) for the presence of 3-O-methylquercetin, a known amount of the deuterated analogue is added to the sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for accurate quantification of the endogenous metabolite by correcting for any sample loss or variations in instrument response.

Stable isotope-labeled quercetin derivatives are also crucial for tracing the metabolic fate of quercetin in vivo. By administering a labeled form of quercetin to an organism, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The labeled metabolites, including 3-O-Methyl-d3 Quercetin, can be identified and quantified in various tissues and biofluids, providing a clear picture of the metabolic pathways involved. This information is essential for understanding the bioavailability and biological activity of quercetin and its metabolites.

Below is a table summarizing the key applications of stable isotope-labeled quercetin derivatives in research:

Application AreaSpecific Use of Labeled Quercetin DerivativeResearch Finding Enabled
Pharmacokinetics As a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of quercetin.Determination of bioavailability, metabolic pathways, and clearance rates of quercetin and its metabolites.
Quantitative Bioanalysis As an internal standard in mass spectrometry-based assays (e.g., LC-MS/MS).Accurate and precise quantification of quercetin and its metabolites in complex biological matrices like plasma and urine.
Metabolomics To identify and track novel metabolites of quercetin.Elucidation of the complete metabolic profile of quercetin and the discovery of new bioactive metabolites.
Enzyme Kinetics As a substrate to study the activity and specificity of metabolizing enzymes (e.g., O-methyltransferases).Characterization of the enzymes involved in quercetin metabolism and their kinetic parameters.

Advanced Analytical Methodologies and Applications of 3 O Methyl D3 Quercetin

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The method relies on the use of an internal standard that is an isotopically labeled version of the analyte being measured. 3-O-Methyl-d3 Quercetin (B1663063) is an ideal internal standard for the quantification of its unlabeled counterpart, 3-O-Methyl Quercetin, and other related flavonoid metabolites.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons. clearsynth.comtexilajournal.com They exhibit nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. texilajournal.comscispace.com However, they are easily distinguished by their mass-to-charge (m/z) ratio due to the mass difference of the deuterium (B1214612) isotopes. This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for variations in sample extraction recovery and matrix effects, which are common sources of error in complex biological samples. clearsynth.comtexilajournal.com The use of a stable isotope-labeled internal standard has been shown to significantly improve assay precision and accuracy compared to using a structural analog. researchgate.net

In a typical IDMS workflow for quantifying a quercetin metabolite, a known amount of 3-O-Methyl-d3 Quercetin is added to the biological sample at the beginning of the preparation process. The ratio of the mass spectrometric signal of the endogenous (unlabeled) analyte to the signal of the labeled internal standard is then measured. This ratio is used to calculate the exact concentration of the analyte in the original sample, correcting for any procedural losses or ionization suppression/enhancement. texilajournal.com

Table 1: Properties of 3-O-Methyl-d3 Quercetin as an Ideal Internal Standard for IDMS
PropertyDescriptionAdvantage in IDMS
Isotopic LabelingContains three stable deuterium atoms on the 3-O-methyl group, increasing its mass by ~3 Da.Allows for clear mass differentiation from the unlabeled analyte in the mass spectrometer.
Chemical EquivalenceBehaves identically to the unlabeled analyte during extraction, derivatization, and chromatography.Compensates for analyte loss during sample preparation and ensures consistent chromatographic retention times. texilajournal.com
Ionization EquivalenceCo-elutes and experiences the same ionization efficiency and matrix effects as the analyte.Corrects for variations in ionization efficiency, including ion suppression or enhancement, leading to higher accuracy. texilajournal.comresearchgate.net
Purity and StabilitySynthesized to a high degree of chemical and isotopic purity and is non-radioactive.Ensures that the known amount added is accurate and that the standard does not degrade during the analytical process.

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for H/D Exchange Kinetics and Structural Elucidation in Deuterated Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. studymind.co.uk The use of deuterated compounds and solvents is integral to many NMR applications. tcichemicals.com 3-O-Methyl-d3 Quercetin is particularly useful in specialized NMR studies, such as those investigating hydrogen/deuterium (H/D) exchange kinetics and for aiding in complex structural elucidation.

H/D exchange studies use NMR to monitor the rate at which certain protons in a molecule are replaced by deuterium atoms when the sample is dissolved in a deuterated, protic solvent like deuterium oxide (D₂O). studymind.co.ukethernet.edu.et This provides valuable information about the chemical environment and reactivity of specific protons. Research has shown that flavonoids, including quercetin, can undergo a slow H/D exchange at positions C(6) and C(8) on the A-ring when dissolved in solvents like a D₂O/DMSO-d6 mixture. nih.govnih.gov The kinetics of this exchange can be meticulously tracked by measuring the time-dependent changes in the corresponding peak areas in the ¹H-NMR spectrum. nih.govnih.gov In such an experiment, the deuterated methyl group of 3-O-Methyl-d3 Quercetin serves as a stable, non-exchangeable internal reference point within the molecule, allowing for highly precise measurements of the exchange rates at other positions.

For structural elucidation, the known position of the deuterium label in 3-O-Methyl-d3 Quercetin helps to unambiguously assign signals in the NMR spectrum. sigmaaldrich.com Deuterium NMR (²H-NMR) can directly detect the labeled position, confirming the structure. sigmaaldrich.comwikipedia.org In ¹H-NMR, the signal corresponding to the methoxy (B1213986) protons would be absent, simplifying a potentially crowded region of the spectrum and aiding in the assignment of other nearby signals. This is especially valuable when studying the binding of the flavonoid to proteins or other biological molecules, where subtle shifts in the NMR spectrum must be accurately interpreted.

Table 2: Kinetic Data for H/D Exchange in Quercetin at Position C(8) in a D₂O/DMSO-d6 (1:1) Mixture
Temperature (K)Rate Constant (k) x 10⁻⁶ (s⁻¹)Half-life (t₁/₂) (hours)
3131.8 ± 0.1107
3235.5 ± 0.335
33314.0 ± 0.814

Data adapted from kinetic studies on the quercetin backbone, demonstrating the type of measurements for which 3-O-Methyl-d3 Quercetin would serve as an excellent reference compound. nih.gov

Application in Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) Tandem Mass Spectrometry for Regioisomer Identification

The differentiation of regioisomers—molecules with the same chemical formula but different spatial arrangements of functional groups—is a significant analytical challenge. This is particularly true for methylated flavonoids, where the biological activity can depend heavily on the position of the methyl group. nih.gov UHPLC-QTOF Tandem Mass Spectrometry (MS/MS) is a high-resolution technique well-suited for this task. nih.govnih.gov

This method combines the powerful separation capabilities of UHPLC with the high mass accuracy and fragmentation capabilities of a QTOF mass spectrometer. ucdavis.edu Studies have shown that methylated quercetin regioisomers can be identified by their unique fragmentation patterns upon collision-induced dissociation (CID). nih.govresearchgate.net For instance, a key diagnostic fragmentation involves the loss of a methane (B114726) molecule ([M+H-CH₄]⁺) when there are adjacent protons available for intramolecular transfer, a reaction that is specific to the methoxy position. nih.govresearchgate.net

In this context, 3-O-Methyl-d3 Quercetin is an invaluable reference standard. By comparing the chromatographic retention time and the high-resolution fragmentation spectrum of an unknown methylated quercetin sample to that of 3-O-Methyl-d3 Quercetin, its identity can be confirmed. The mass difference of +3 Da is easily resolved by a QTOF instrument. Furthermore, the fragmentation of the labeled standard will produce unique product ions. For example, the loss of a deuterated methyl radical (•CD₃) or deuterated methane (CD₄) would generate fragments with distinct m/z values, providing definitive proof of the 3-O-methylation position.

Table 3: Predicted Diagnostic Fragments for 3-O-Methyl Quercetin and its Deuterated Analog in Positive Ion Mode MS/MS
CompoundPrecursor Ion [M+H]⁺ (m/z)Fragment from loss of •CH₃ or •CD₃ (m/z)Fragment from loss of CH₄ or CD₄ (m/z)Retro-Diels-Alder Fragment (B-ring) (m/z)
3-O-Methyl Quercetin317.06302.04301.03137.02
3-O-Methyl-d3 Quercetin320.08302.04300.05140.04

Development of High-Resolution Analytical Techniques for Tracing 3-O-Methyl-d3 Quercetin in Complex Biological Matrices

Tracing and quantifying exogenous compounds and their metabolites in complex biological matrices such as plasma, urine, or tissue requires highly sensitive, specific, and robust analytical methods. ucdavis.edunih.gov The development of such methods for 3-O-Methyl-d3 Quercetin is essential for its use in pharmacokinetic and metabolism studies. Techniques like UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) are the methods of choice for this purpose due to their superior selectivity and sensitivity. nih.gov

The development and validation of a bioanalytical method for 3-O-Methyl-d3 Quercetin would involve several key steps. First, an efficient sample preparation protocol is established, often involving protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the matrix. Second, chromatographic conditions are optimized to achieve a sharp peak shape and separation from other endogenous components, typically using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid like formic acid to improve ionization.

Finally, the mass spectrometer parameters are tuned for maximum sensitivity. For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. nih.gov This involves selecting a specific precursor ion (the molecular ion of 3-O-Methyl-d3 Quercetin) and monitoring for one or more of its specific product ions generated by fragmentation. The high specificity of this process minimizes interference and allows for very low detection limits. The entire method is then validated according to regulatory guidelines to ensure its linearity, accuracy, precision, and stability. mdpi.compeerj.com

Table 4: Typical Validation Parameters for a UHPLC-MS/MS Method for Quantifying 3-O-Methyl-d3 Quercetin in Human Plasma
ParameterTypical Target ValueDescription
Linearity (r²)> 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
Lower Limit of Quantitation (LLOQ)1-5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Precision (RSD%)< 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.govmdpi.com
Accuracy (% Recovery)85-115%The closeness of the mean test results obtained by the method to the true concentration of the analyte. mdpi.compeerj.com
Matrix EffectConsistent and corrected by ISThe alteration of ionization efficiency by co-eluting matrix components. clearsynth.com
Extraction Recovery> 80% and consistentThe efficiency of the analyte extraction process from the biological matrix. peerj.com

Cellular and Biochemical Mechanisms of Action of 3 O Methyl Quercetin Analogues in Vitro and Mechanistic Research

Modulation of Cellular Signaling Pathways by 3-O-Methyl Quercetin (B1663063)

The parent compound, quercetin, is known to influence numerous signaling cascades central to cell survival, proliferation, and stress response. Research suggests that its methylated derivatives, including 3-O-Methyl Quercetin, share and in some cases possess enhanced abilities to modulate these critical cellular communication networks.

The Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways are crucial for promoting cell survival and proliferation. Studies on the parent compound, quercetin, show that it can modulate these pathways to exert protective effects. For instance, in neuronal cells subjected to copper-induced injury, quercetin was found to promote cell survival by activating the PI3K/Akt and ERK1/2 signaling pathways. nih.govnih.gov This protective effect was reversed by the presence of specific inhibitors for PI3K/Akt (wortmannin) and ERK1/2 (UO126), confirming the direct involvement of these cascades. nih.govnih.gov Quercetin's activation of these pro-survival pathways is hypothesized to contribute to its neuroprotective capabilities by stimulating an antioxidative response and inhibiting apoptosis. nih.gov In other contexts, such as in melanoma cells exposed to UVB radiation, quercetin has been shown to attenuate MEK-ERK signaling and influence the PI3K/Akt pathway, contributing to the promotion of cell death in cancerous cells. plos.org This highlights the context-dependent nature of quercetin's influence on these pathways.

Signaling PathwayKey Proteins Modulated by QuercetinObserved Cellular Outcome
PI3K/Akt PI3K, Akt, PDK1, PTEN, BADNeuroprotection against oxidative stress nih.govplos.org, Regulation of cell survival and apoptosis plos.orgplos.org
ERK1/2 (MAPK) ERK1/2, MEK1/2, B-rafNeuroprotection against oxidative stress nih.gov, Regulation of cell proliferation and death plos.orgplos.org

A key mechanism for the antioxidant effects of quercetin and its analogues is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm, but upon activation by compounds like quercetin, it translocates to the nucleus. researchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. imtm.cz

Studies have shown that quercetin induces the nuclear accumulation of Nrf2 and subsequently upregulates the expression of several critical antioxidant enzymes, including:

Heme oxygenase-1 (HO-1) nih.govimtm.cz

NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govnih.govimtm.cz

The catalytic subunit of glutamate-cysteine ligase (GCLC) nih.gov

Peroxiredoxins (PRDX3 and PRDX5) nih.gov

This activation of the Nrf2 pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative stress-induced damage. nih.govresearchgate.net The activation of Nrf2 by quercetin has been linked to the upstream activation of protein kinases such as p38 mitogen-activated protein kinase (MAPK). nih.govimtm.cz

Chronic inflammation is driven by the activation of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of pro-inflammatory mediators. Quercetin has demonstrated significant anti-inflammatory activity by inhibiting these pathways. researchgate.netnih.gov

In macrophage cell models stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, quercetin has been shown to:

Inhibit the phosphorylation and degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. This prevents the NF-κB p65 subunit from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. researchgate.netnih.gov

Suppress the phosphorylation of key MAPK family members, including p38, ERK, and c-Jun N-terminal kinase (JNK). researchgate.netnih.gov

By downregulating these signaling cascades, quercetin effectively reduces the expression and production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators. researchgate.netnih.gov

The AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways are master regulators of cellular energy and lipid metabolism. researchgate.netmdpi.com Quercetin has been shown to modulate these pathways, suggesting a role in managing metabolic disorders. Activation of AMPK, which acts as a cellular energy sensor, can inhibit adipogenesis (the formation of fat cells) and fatty acid synthesis while promoting fatty acid oxidation. researchgate.netnih.gov

Research indicates that quercetin can activate the AMPK signaling pathway, leading to the downregulation of key adipocyte-specific transcription factors such as PPAR-γ. researchgate.net By activating AMPK, quercetin was also found to decrease the expression of acetyl-CoA carboxylase (ACC) and increase the expression of carnitine palmitoyltransferase 1 (CPT1) and PPARα, which collectively prevents fatty acid intake and promotes their breakdown. nih.gov This modulation of the AMPK/PPAR axis is a key mechanism by which quercetin may improve lipid metabolism and reduce fat accumulation. researchgate.netnih.gov

Enzyme Inhibition and Ligand-Target Interactions

Beyond modulating signaling cascades, 3-O-Methyl Quercetin analogues directly interact with and inhibit the activity of specific enzymes. This inhibitory action is a critical aspect of their therapeutic potential.

β-Secretase (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β peptides. mdpi.com The inhibition of BACE1 is therefore a major therapeutic strategy.

Studies have revealed that O-methylated quercetins are potent inhibitors of BACE1. mdpi.comnih.gov The presence of O-methyl groups on the quercetin skeleton is a critical factor for this inhibitory activity. Research has shown a clear structure-activity relationship, where the degree of methylation correlates with inhibitory potency against BACE1. nih.gov For example, tri-O-methylated quercetins display stronger inhibition than di-O-methylated, mono-O-methylated, and the parent quercetin compound. nih.gov Kinetic studies have determined that these O-methylated quercetins typically act as noncompetitive inhibitors of BACE1. nih.govbohrium.com

CompoundDegree of MethylationBACE1 Inhibition (IC50)
QuercetinNone25.2 μM nih.gov
Mono-O-methylated QuercetinMono6.5 μM nih.gov
Di-O-methylated QuercetinDi3.5 μM nih.gov
Tri-O-methylated QuercetinTri1.2 μM nih.gov

Phosphodiesterase Activity Modulation

3-O-Methylquercetin is a recognized inhibitor of cyclic nucleotide phosphodiesterases (PDEs), enzymes crucial for regulating intracellular signaling pathways. Research has demonstrated that this compound acts as a selective and competitive inhibitor of PDE3 and PDE4 isozymes. nih.govnih.gov Its inhibitory action is more pronounced on PDE3 than on PDE4. nih.govnih.gov In studies using various PDE isozymes isolated from guinea pig lungs and hearts, 3-O-Methylquercetin displayed varying potencies. nih.gov The compound competitively inhibited PDE3 and PDE4, while its inhibition of PDE2 was found to be non-competitive. nih.gov Furthermore, it has been shown to inhibit total cAMP- and cGMP-phosphodiesterases. nih.govnih.gov The inhibitory concentrations (IC50) for different PDE isozymes have been quantified, highlighting its selectivity. nih.gov

PDE IsozymeIC50 Value (μM)Type of Inhibition
PDE131.9Non-competitive Tendency
PDE218.6Non-competitive
PDE31.6Competitive
PDE428.5Competitive
PDE586.9Non-competitive Tendency
Total cAMP-PDE13.8Not Specified
Total cGMP-PDE14.3Not Specified

Secretory Phospholipase A2 Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory process, and their inhibition is a target for anti-inflammatory therapies. researchgate.net In vitro studies have evaluated the inhibitory potential of 3-O-Methylquercetin against sPLA2. In a comparative study using sPLA2 from Bothrops jararacussu venom, 3-O-Methylquercetin demonstrated significant inhibitory potential against the enzyme's activity. researchgate.net While its parent compound quercetin and another derivative, rhamnazin (B190346), showed greater inhibition in that particular study, the anti-sPLA2 activity of 3-O-Methylquercetin was notable. researchgate.net

Molecular docking studies have further elucidated the interaction between 3-O-Methylquercetin and sPLA2 from snake venom sources, including Crotalus durissus terrificus and Bothrops jararacussu. sigmaaldrich.comresearchgate.net These in silico analyses revealed that 3-O-Methylquercetin exhibits favorable interactions with the active site of the enzyme, suggesting a molecular basis for its inhibitory activity. sigmaaldrich.comresearchgate.net Specifically, docking results indicated that key residues for phospholipid anchoring and the inflammatory process, such as His48 and Asp49, are primary targets for inhibition. sigmaaldrich.comresearchgate.net

Other Enzymatic Interactions and Molecular Docking Studies

Beyond its effects on PDEs and sPLA2, 3-O-Methylquercetin interacts with other key enzymes. It has been identified as an inhibitor of β-secretase, with a reported IC50 value of 6.5 μM. nih.govnih.gov

Molecular docking simulations have been employed to predict and analyze the binding of 3-O-Methylquercetin to various protein targets, providing insights into its potential mechanisms of action. These computational studies have explored its interactions with proteins involved in signaling pathways related to inflammation and cell growth. For instance, the binding of 3-O-Methylquercetin to mitogen-activated protein kinases (MAPKs) such as ERK1, JNK1, and p38α has been investigated. researchgate.net Additionally, O-methyl quercetin analogues have been studied as potential inhibitors of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.gov

Enzyme/Protein TargetKey Findings from Molecular Docking
β-SecretaseInhibition confirmed with IC50 of 6.5 μM. nih.govnih.gov
Secretory Phospholipase A2 (sPLA2)Exhibits strong interaction with the active site, including key residues His48 and Asp49. sigmaaldrich.comresearchgate.net
MAPKs (ERK1, JNK1, p38α)Docking studies performed to analyze binding interactions. researchgate.net
EGFR-Tyrosine KinaseO-methyl quercetin analogs show interaction with the key residue Met769, suggesting potential as inhibitors. nih.gov

Antioxidant and Anti-Inflammatory Mechanisms in Cellular Models

Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

3-O-Methylquercetin has demonstrated potent antioxidant effects in various cellular models by mitigating oxidative stress and scavenging reactive oxygen species (ROS). In studies involving porcine intestinal epithelial cells (IPEC-J2), 3-O-Methylquercetin was shown to decrease intracellular ROS levels that were elevated following a challenge with lipopolysaccharide (LPS). frontiersin.orgfrontiersin.org Similarly, its antioxidant activity has been confirmed in BV-2 microglial cells and HepG2 liver cancer cells. frontiersin.org

In human lung (L929) and liver (L02) cells subjected to hydrogen peroxide (H2O2)-induced oxidative stress, 3-O-Methylquercetin provided significant protection. It effectively reduced H2O2-induced cytotoxicity, ROS formation, and damage to the cell membrane and DNA. A key mechanism underlying these protective effects is the activation of the Nrf2 signaling pathway. Pre-treatment with 3-O-Methylquercetin led to the translocation of the transcription factor Nrf2 from the cytosol into the nucleus, subsequently increasing the expression of downstream antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Cell LineStress InducerKey Antioxidant Effects of 3-O-Methylquercetin
IPEC-J2 (Porcine Intestinal)Lipopolysaccharide (LPS)Decreased intracellular ROS production. frontiersin.orgfrontiersin.org
L929 (Human Lung) & L02 (Human Liver)Hydrogen Peroxide (H2O2)Reduced ROS formation, cytotoxicity, membrane and DNA damage; Promoted Nrf2 nuclear translocation; Increased expression of SOD and catalase.
BV-2 (Microglia) & HepG2 (Liver)Not SpecifiedDemonstrated potent antioxidant activity. frontiersin.org

Anti-inflammatory Effects in Specific Cell Lines (e.g., IPEC-J2, BV-2 microglia)

The anti-inflammatory properties of 3-O-Methylquercetin have been substantiated in specific cell-based assays. In the porcine intestinal epithelial cell line IPEC-J2, which is a model for studying intestinal health, 3-O-Methylquercetin at a 50 µM concentration effectively counteracted inflammation induced by lipopolysaccharide (LPS). frontiersin.orgfrontiersin.org Specifically, it significantly reduced the production of the pro-inflammatory cytokine interleukin-6 (IL-6). frontiersin.org

In the context of neuroinflammation, studies on BV-2 microglial cells have highlighted the anti-inflammatory potential of quercetin analogues. While direct studies on 3-O-Methylquercetin are emerging, research on the parent compound quercetin and other modified analogues provides strong evidence for their efficacy in this cell line. Quercetin has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated BV-2 cells. It can also down-regulate the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.

Furthermore, in RAW 264.7 macrophage cells, 3-O-Methylquercetin demonstrated a concentration-dependent inhibition of NO production, with an IC50 of 4.23 μM, and suppressed the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. nih.gov It was also found to attenuate the secretion of key interleukins involved in allergic inflammation, such as IL-4 and IL-5, as well as the cytokine TNF-α. frontiersin.orgfrontiersin.org

Cell LineInflammatory StimulusKey Anti-inflammatory Effects of 3-O-Methylquercetin
IPEC-J2 (Porcine Intestinal)Lipopolysaccharide (LPS)Significantly decreased IL-6 production. frontiersin.orgfrontiersin.org
RAW 264.7 (Macrophage)Lipopolysaccharide (LPS)Inhibited NO production (IC50: 4.23 μM); Suppressed iNOS protein and mRNA expression; Attenuated secretion of IL-4, IL-5, and TNF-α. nih.govfrontiersin.orgfrontiersin.org
BV-2 (Microglia)Lipopolysaccharide (LPS)Analogues shown to attenuate production of NO and TNF-α and down-regulate NF-κB activation.

Investigations into DNA Methylation Patterns in Cell-Based Studies

The role of flavonoid compounds in modulating epigenetic mechanisms, such as DNA methylation, is an area of growing scientific interest. The parent compound, quercetin, has been shown to influence DNA methylation patterns in various tumor-related studies. Research indicates that quercetin may exert anti-tumor effects by modifying DNA methylation, potentially through the inhibition of DNA methyltransferases (DNMTs) and the promotion of ten-eleven translocation (TET) enzymes, which are involved in DNA demethylation. This modulation can lead to the reactivation of methylation-silenced tumor suppressor genes. frontiersin.org

However, direct investigations into the specific effects of 3-O-Methylquercetin and its deuterated analogue, 3-O-Methyl-d3 Quercetin, on DNA methylation patterns in cell-based studies are currently limited in the scientific literature. While the epigenetic activity of quercetin provides a strong rationale for exploring similar properties in its methylated derivatives, dedicated research is required to elucidate whether 3-O-Methylquercetin shares, exceeds, or differs in its capacity to interact with and modify the cellular epigenetic machinery. Future studies are needed to determine if the methylation at the 3-O position alters the compound's interaction with DNMTs or other components of the epigenetic regulatory system.

Antiviral and Antibacterial Properties in In Vitro Models

In vitro research has demonstrated that 3-O-Methyl-d3 Quercetin, a methylated derivative of the flavonoid quercetin, exhibits significant antiviral and antibacterial properties. These activities are attributed to its interactions with various cellular and biochemical pathways, leading to the inhibition of microbial growth and replication.

Antiviral Activity

Studies have shown that 3-O-Methyl-d3 Quercetin possesses strong antiviral activity against a range of viruses, including poliovirus, coxsackievirus, and human rhinovirus medchemexpress.com. The primary mechanism of its antiviral action appears to be the inhibition of the early stages of the viral replication cycle researchgate.net.

Research indicates that this compound is effective when introduced between 1 and 1.5 hours after viral infection, where it works to reduce the synthesis of viral RNA and proteins researchgate.net. For instance, one study demonstrated that a 1.5 μM concentration of 3-methyl quercetin was sufficient to prevent the appearance of viral proteins of the Polio Virus PV-1 Mahoney strain nih.gov. Further research has also explored its activity against poliomyelitis and HIV viruses nih.gov.

The antiviral mechanisms of quercetin and its derivatives often involve the inhibition of key viral enzymes such as polymerases and proteases, as well as binding to viral capsid proteins, which can interfere with viral attachment and entry into host cells.

Table 1: Summary of In Vitro Antiviral Activity of 3-O-Methyl Quercetin Analogues

Virus StrainCell LineObserved EffectConcentrationReference
PoliovirusVero CellsInhibition of viral replicationNot specified medchemexpress.com
CoxsackievirusNot specifiedInhibition of viral replicationNot specified medchemexpress.com
Human RhinovirusNot specifiedInhibition of viral replicationNot specified medchemexpress.com
Polio Virus PV-1 Mahoney strainNot specifiedPrevention of viral protein appearance1.5 μM nih.gov
HIVNot specifiedAntiviral activityNot specified nih.gov

Antibacterial Activity

3-O-Methyl-d3 Quercetin has demonstrated potent antibacterial effects against several bacterial species in in vitro models. Notably, it has shown strong activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus nih.gov. The antibacterial mechanisms of flavonoids like 3-O-Methyl-d3 Quercetin are multifaceted.

Key mechanisms include:

Disruption of Cell Membrane Integrity : The compound can alter the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components.

Inhibition of Nucleic Acid Synthesis : It can interfere with the synthesis of bacterial DNA and RNA, thereby halting replication and protein production nih.govmdpi.com.

Inhibition of Biofilm Formation : Biofilms are protective layers formed by bacteria that contribute to antibiotic resistance. 3-O-Methyl-d3 Quercetin can inhibit the formation of these biofilms nih.gov.

Reduction of Virulence Factor Expression : It can decrease the expression of various virulence factors that contribute to the pathogenicity of bacteria.

The lipophilicity of methylated flavonoids is thought to enhance their ability to penetrate bacterial cell walls, contributing to their antibacterial efficacy.

Table 2: Summary of In Vitro Antibacterial Activity of 3-O-Methyl Quercetin Analogues

Bacterial SpeciesGram StainObserved EffectReference
Escherichia coliGram-NegativeStrong antibacterial activity nih.gov
Bacillus subtilisGram-PositiveStrong antibacterial activity nih.gov
Staphylococcus aureusGram-PositiveStrong antibacterial activity nih.gov

Comparative Research and Structure Activity Relationship Sar Studies of Methylated Quercetins

Influence of Methylation Position on Biochemical Activity

The position of methyl groups on the quercetin (B1663063) scaffold is a critical determinant of its biological function, influencing everything from antioxidant capacity to anticancer effects. Research indicates that the presence and location of free hydroxyl (-OH) groups are paramount for many of quercetin's activities.

Antioxidant Activity : The 3-hydroxyl group on the C-ring of quercetin is considered important for its antioxidant and radical-scavenging capabilities. nih.gov Methylation at this position, as in 3-O-Methyl Quercetin, can therefore modulate this activity. Studies have shown that methylation of the catechol group in the B-ring (at the 3' and 4' positions) tends to decrease the pH-dependent radical scavenging capacity. nih.gov This is because methylation increases the pKa for deprotonation and reduces the electron-donating properties of the hydroxyl group. However, in some contexts, such as inhibiting lipid peroxidation, methylated metabolites like tamarixetin (B191864) and isorhamnetin (B1672294) have demonstrated higher activity than quercetin itself. nih.gov

Anticancer Activity : The methylation and hydroxylation status at the 3, 5, 7, 3', and 4' positions are crucial for antiproliferative activity. nih.gov Specifically, 3-O-Methylquercetin and 4'-O-methylquercetin (tamarixetin) have been found to induce cell cycle arrest and apoptosis in colorectal cancer cells. nih.gov SAR analyses have revealed that O-methylation at the 4' and/or 7 positions is important for maintaining inhibitory activities against various cancer cell lines. nih.gov Furthermore, when the hydroxyl groups at both the 3' and 4' positions are replaced by methoxy (B1213986) groups, the anticancer activity can be enhanced. nih.gov This suggests that while hydroxyl groups are key for some functions, strategic methylation can improve others, possibly by increasing metabolic stability and bioavailability.

Anti-inflammatory Activity : The anti-inflammatory effects are also position-dependent. For instance, the monomethylated quercetin tamarixetin has been shown to have the highest anti-inflammatory activity among quercetin and its metabolites in one study. nih.gov 3-O-Methylquercetin has also demonstrated anti-inflammatory properties, including a bronchodilator effect and the ability to suppress inflammatory cells and attenuate the secretion of certain interleukins and cytokines. nih.gov

Comparative Analysis of 3-O-Methyl Quercetin with Other Quercetin Metabolites and Analogs

Comparing 3-O-Methyl Quercetin to its parent compound and other methylated isomers provides a clearer picture of its relative potency and potential. Key comparators include quercetin, isorhamnetin (3'-O-methylquercetin), tamarixetin (4'-O-methylquercetin), and rhamnazin (B190346) (3',7-di-O-methylquercetin).

Methylated flavonoids are often reported to have better bioavailability and stability compared to the parent aglycone. nih.gov Studies comparing the antiproliferative activity of various methylated quercetins on cancer cell lines have yielded specific data on their relative effectiveness. For example, in a study on HCT-116 colon cancer cells, 3-O-methylquercetin showed significant antiproliferative activity, with an IC50 value comparable to other methylated taxifolin (B1681242) derivatives and quercetin itself.

In porcine intestinal cells, both quercetin and its methylated derivatives, including 3-O-methylquercetin and rhamnazin, could decrease intracellular reactive oxygen species (ROS) production during LPS-induced oxidative stress. nih.gov This indicates that methylation at the 3-position does not eliminate its antioxidant potential in a cellular context. In some cases, methylated derivatives were found to be more effective antioxidants than quercetin against specific stressors. nih.gov

Comparative Antiproliferative Activity of Quercetin and its Analogs on HCT-116 Colon Cancer Cells
CompoundMethylation Position(s)IC50 (µg/mL)
3-O-Methylquercetin334 ± 2.65
Quercetin-36 ± 1.95
Isorhamnetin3'10.78
Tamarixetin4'2.63
Azaleatin56.26
Rhamnetin73.08

Data for Isorhamnetin, Tamarixetin, Azaleatin, and Rhamnetin are from a study on A549 lung cancer cells and are presented for broader comparative context. researchgate.net

Computational Approaches in Predicting Structure-Activity Relationships

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activities of quercetin derivatives and understanding their mechanisms of action at a molecular level.

QSAR Studies : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For O-methylated quercetin analogs, QSAR models have been developed to predict their potential as anticancer agents. For instance, a QSAR model was created to predict the inhibitory activity (IC50) of O-methyl quercetin analogs against EGFR-tyrosine kinase, a target in lung cancer. researchgate.net The best model incorporated descriptors like lipophilicity (log P), dipole moment, heat of formation, and energies of molecular orbitals (ELUMO and EHOMO). researchgate.net Such models allow for the virtual screening and design of new derivatives with potentially enhanced activity.

Molecular Docking : Molecular docking simulates the interaction between a small molecule (ligand), like 3-O-Methyl Quercetin, and a target protein. nih.govdoaj.org This technique predicts the preferred binding orientation and affinity of the ligand within the protein's active site. Docking studies have been used to investigate how quercetin and its analogs interact with various therapeutic targets, including enzymes involved in inflammation (like phospholipase A2 and nitric oxide synthase) and cancer-related proteins (like EGFR-TK). nih.govresearchgate.netmdpi.com These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's inhibitory activity. researchgate.netmdpi.com For example, docking of O-methyl quercetin analogs into the EGFR-TK receptor showed interactions with the key residue Met769, suggesting their potential as lung cancer drugs. researchgate.net These computational insights help to rationalize the observed SAR and guide the synthesis of more potent and selective analogs.

Future Directions and Emerging Research Avenues for Deuterated 3 O Methyl Quercetin

Advancements in Isotope Labeling Techniques for Flavonoid Research

The precision and scope of flavonoid research are intrinsically linked to the sophistication of isotope labeling techniques. Recent and future advancements are set to enhance the utility of compounds like 3-O-Methyl-d3 Quercetin (B1663063), moving beyond their current primary use as internal standards in mass spectrometry.

Novel Labeling Strategies: While deuterium (B1214612) labeling is well-established, new methods for introducing stable isotopes such as ¹³C and ¹⁵N into the flavonoid backbone are continually being developed. researchgate.netnih.gov These techniques, including biosynthetic approaches where labeled precursors are fed to plant cell cultures or microorganisms, allow for the production of flavonoids with specific labeling patterns. researchgate.net This enables more complex metabolic tracing studies that can distinguish between different biosynthetic routes and precursor contributions.

Site-Specific Labeling: Future techniques will likely focus on achieving highly specific labeling at particular atomic positions within the flavonoid structure. This will be invaluable for mechanistic studies of enzymatic reactions and for understanding the metabolic fate of specific parts of the molecule. nih.gov For instance, labeling at a site prone to metabolic modification can provide direct evidence of that transformation in vivo.

Increased Availability of Labeled Compounds: The growing demand for labeled compounds in various research fields is expected to drive the development of more efficient and cost-effective synthesis methods. polarismarketresearch.com This will make a wider array of labeled flavonoids, including various deuterated and ¹³C-labeled isomers of quercetin and its metabolites, more accessible to the research community.

Table 1: Comparison of Isotope Labeling Techniques for Flavonoid Research
Labeling TechniqueDescriptionPrimary Application in Flavonoid ResearchFuture Advancements
Deuterium (²H) LabelingReplacement of hydrogen with deuterium.Internal standards for quantitative mass spectrometry, pharmacokinetic studies. nih.govmusechem.comSite-specific labeling to probe metabolic stability.
Carbon-13 (¹³C) LabelingIncorporation of the heavy isotope of carbon.Metabolic flux analysis, elucidation of biosynthetic pathways. frontiersin.orgUniform and fractional labeling for complex pathway analysis.
Nitrogen-15 (B135050) (¹⁵N) LabelingIncorporation of the heavy isotope of nitrogen.Tracing nitrogen sources in flavonoid biosynthesis and amino acid precursors.Combined ¹³C and ¹⁵N labeling for comprehensive metabolic network analysis.

Integration of Multi-Omics Approaches in Metabolic and Mechanistic Studies

The true potential of deuterated flavonoids like 3-O-Methyl-d3 Quercetin is realized when their use is integrated into a multi-omics framework. Combining metabolomics with transcriptomics, proteomics, and genomics provides a holistic view of flavonoid function and regulation.

Metabolomics and Transcriptomics: By using 3-O-Methyl-d3 Quercetin as an internal standard for the accurate quantification of its unlabeled counterpart, researchers can correlate changes in metabolite levels with gene expression profiles obtained through transcriptomics (RNA-seq). nih.govfrontiersin.org This integrated approach can identify key genes involved in the biosynthesis, modification, and transport of quercetin and its metabolites. For example, an increase in 3'-O-methylquercetin levels could be correlated with the upregulation of a specific O-methyltransferase gene. oup.comresearchgate.net

Proteomics Integration: Similarly, quantitative proteomics can be used to measure the abundance of enzymes involved in the flavonoid biosynthetic pathway. By using labeled standards to accurately measure metabolite concentrations, researchers can establish direct links between enzyme levels and the production of specific flavonoids. researchgate.net

Systems Biology Modeling: The quantitative data generated from these integrated omics studies, underpinned by the accuracy afforded by stable isotope-labeled standards, can be used to construct and validate systems biology models of flavonoid metabolism. These models can predict metabolic fluxes and identify key regulatory points in the pathway, offering a deeper understanding of how plants control the production of these important compounds. nih.gov

Table 2: Illustrative Data from an Integrated Metabolomics and Transcriptomics Study of Flavonoid Biosynthesis
Condition3'-O-Methylquercetin Level (ng/g tissue)Relative Gene Expression of O-Methyltransferase (Fold Change)
Control15.2 ± 2.11.0
UV Stress45.8 ± 5.33.5 ± 0.4

Novel Applications in Biochemical Pathway Elucidation

Beyond its role as an internal standard, 3-O-Methyl-d3 Quercetin and other labeled flavonoids can be used as tracers to elucidate biochemical pathways with greater clarity.

Metabolic Fate and Bioavailability Studies: Administering a known amount of 3-O-Methyl-d3 Quercetin to an in vivo or in vitro system allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). nih.gov By analyzing biological samples (e.g., plasma, urine, tissues) with mass spectrometry, researchers can identify and quantify downstream metabolites that retain the deuterium label. This provides unambiguous evidence of metabolic transformations.

Enzyme Kinetics and Mechanism: Labeled substrates are invaluable for studying the kinetics and mechanisms of enzymes involved in flavonoid metabolism. By monitoring the conversion of 3-O-Methyl-d3 Quercetin by a specific enzyme, it is possible to determine kinetic parameters such as Kₘ and Vₘₐₓ with high accuracy.

Inter-organ and Inter-cellular Transport: The use of labeled flavonoids can help to unravel the complex transport of these molecules between different tissues and cellular compartments. By tracking the movement of the labeled compound, researchers can identify transporters involved and understand the dynamics of flavonoid distribution within an organism.

Development of Standardized Protocols for Isotope-Labeled Flavonoid Research

To ensure the reproducibility and comparability of data across different laboratories, the development of standardized protocols for the use of isotope-labeled flavonoids is crucial.

Standardized Analytical Methods: There is a need for validated and standardized analytical methods, particularly for LC-MS/MS, for the quantification of flavonoids and their metabolites using deuterated internal standards. nih.govanjs.edu.iqnih.gov This includes standardized procedures for sample preparation, chromatographic separation, and mass spectrometric detection. anjs.edu.iq The establishment of reference materials and participation in inter-laboratory proficiency testing will be essential for quality assurance.

Reporting Guidelines: The development of clear guidelines for reporting data from studies using isotope-labeled flavonoids is also necessary. This should include detailed information on the synthesis and characterization of the labeled compound, the experimental design, and the data analysis procedures.

Data Sharing and Databases: The creation of public databases containing information on labeled flavonoids, including their synthesis, analytical properties, and use in research, would be a valuable resource for the scientific community. This would facilitate the sharing of knowledge and promote collaboration in the field of flavonoid research.

Q & A

Q. How is 3-O-Methyl-d3 Quercetin structurally characterized, and what spectroscopic methods are recommended for its identification?

Structural characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, proton NMR can confirm the deuteration at the methyl group (d3), while high-resolution MS validates the molecular formula. Cross-referencing with databases like PhytoHub (ID: PHUB000716) ensures accurate identification of glycosylation patterns and methylation sites .

Q. What analytical methods are optimal for quantifying 3-O-Methyl-d3 Quercetin in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity. Method validation should include calibration curves in relevant solvents (e.g., methanol or DMSO), as demonstrated in solubility studies of quercetin analogs . Isotopic labeling (d3) aids in distinguishing the compound from endogenous metabolites during quantification .

Q. What synthetic routes are employed to prepare 3-O-Methyl-d3 Quercetin?

Synthesis often involves selective O-methylation of quercetin using deuterated methylating agents (e.g., CD3I) under basic conditions. Purification via column chromatography and verification via thin-layer chromatography (TLC) ensure minimal byproducts. Similar methodologies for quercetin derivatives, such as 3-O-glucoside-7-O-rhamnoside, highlight the importance of protecting groups to prevent undesired substitutions .

Q. What are the primary natural sources of 3-O-Methyl-d3 Quercetin, and how is it extracted?

While 3-O-Methyl-d3 Quercetin is typically synthesized, its non-deuterated analog (3-O-Methylquercetin) occurs in plants like apples and blackberries. Extraction protocols for analogs involve solvent partitioning (e.g., ethanol-water mixtures) followed by centrifugal partition chromatography (CPC) to isolate methylated flavonoids .

Advanced Research Questions

Q. How does methylation at the 3-O position and deuteration (d3) influence the compound’s bioavailability compared to quercetin aglycone?

Methylation reduces polarity, enhancing lipid solubility and intestinal absorption, while deuteration may alter metabolic stability. Comparative pharmacokinetic studies using Caco-2 cell models or in vivo rodent assays can quantify these effects. Conflicting data on quercetin aglycone’s bioavailability in human plasma underscore the need for isotope-labeled tracers to track metabolic pathways .

Q. What experimental strategies address contradictions in reported antioxidant efficacy of 3-O-Methyl-d3 Quercetin?

Discrepancies often arise from variations in assay systems (e.g., DPPH vs. ORAC assays) or cell models. Standardizing oxygen radical absorbance capacity (ORAC) protocols and controlling for intracellular redox environments (e.g., glutathione levels) can improve reproducibility. Dose-response studies in primary cells vs. immortalized lines (e.g., HeLa) may clarify mechanistic differences .

Q. What in vitro and in vivo models are most appropriate for studying the anti-inflammatory mechanisms of 3-O-Methyl-d3 Quercetin?

Macrophage-based systems (e.g., RAW 264.7 cells) treated with lipopolysaccharide (LPS) are standard for assessing NF-κB inhibition. For in vivo validation, murine models of colitis or atherosclerosis can evaluate tissue-specific effects. Flow cytometry and cytokine profiling (e.g., IL-6, TNF-α) are critical for quantifying immune modulation .

Q. How do deuteration and methylation impact metabolic stability and interaction with cytochrome P450 enzymes?

Deuteration can slow hepatic metabolism by reducing CYP450-mediated oxidation rates, as seen in deuterated drugs. Incubations with human liver microsomes (HLMs) and LC-MS/MS analysis of metabolites (e.g., glucuronides) provide kinetic parameters (Km, Vmax). Comparative studies with non-deuterated analogs are essential to isolate isotope effects .

Q. What formulation strategies improve the aqueous solubility of 3-O-Methyl-d3 Quercetin for preclinical studies?

Solubility can be enhanced via cyclodextrin complexation or nanoemulsion systems. Preformulation studies in solvents like PEG-400 or propylene glycol, paired with dynamic light scattering (DLS) for particle size analysis, optimize delivery. Data from quercetin solubility profiles in polar solvents (e.g., Table 3 in ) guide solvent selection .

Q. What are the implications of 3-O-Methyl-d3 Quercetin’s interaction with the blood-brain barrier (BBB)?

Parallel artificial membrane permeability assays (PAMPA-BBB) predict passive diffusion, while transporter-specific studies (e.g., using MDCK-MDR1 cells) assess active uptake. Positron emission tomography (PET) with deuterium-labeled analogs could visualize brain penetration in vivo, building on quercetin’s reported neuroprotective effects .

Q. Methodological Notes

  • Data Contradiction Analysis : Always contextualize findings using multiple assays (e.g., antioxidant activity via both chemical and cellular models) and validate with orthogonal techniques (e.g., siRNA knockdown to confirm target engagement) .
  • Experimental Design : Incorporate isotopic labeling (d3) as an internal standard in mass spectrometry to distinguish exogenous compounds from endogenous metabolites, improving data accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.